Plantaricin W is derived from the fermentation processes of Lactobacillus plantarum, specifically from strains such as LMG 2379 and MBSa4. These strains are often isolated from various fermented foods, indicating the natural occurrence of this bacteriocin in food matrices . The production of Plantaricin W is regulated by specific genetic operons within the Lactobacillus plantarum genome, which encode for structural genes and proteins responsible for its post-translational modifications and export .
Plantaricin W belongs to the class II bacteriocins, characterized by their heat stability and ability to function in a range of pH conditions. Class II bacteriocins are typically small, heat-stable peptides that can exert antimicrobial effects against a variety of target organisms . This classification underscores its potential applications in food preservation and safety.
The synthesis of Plantaricin W involves several key steps:
The production process typically involves culturing Lactobacillus plantarum in MRS broth for 16-18 hours, followed by centrifugation to separate the cells from the supernatant. The supernatant is then neutralized and filtered before undergoing chromatographic purification .
The molecular structure of Plantaricin W consists of two distinct peptides, Plwα and Plwβ, which are characterized by specific amino acid sequences that include unique residues essential for their antimicrobial activity. Both peptides contain thioether bridges formed by lanthionine residues, which contribute to their structural stability and function as lantibiotics .
The structural model suggests that these peptides interact synergistically through a 1:1 mixing ratio to enhance their antimicrobial properties .
Plantaricin W exhibits its antimicrobial activity primarily through membrane disruption in target bacteria. The mechanism involves binding to specific receptors on the bacterial cell surface, leading to pore formation or cell lysis.
The bacteriocin's activity is influenced by factors such as temperature, pH, and ionic strength, making it effective under various environmental conditions. Research indicates that Plantaricin W retains its activity even at elevated temperatures and extreme pH levels .
The mechanism through which Plantaricin W exerts its antimicrobial effects involves several steps:
Studies have shown that Plantaricin W can inhibit a wide range of Gram-positive bacteria effectively due to its ability to disrupt membrane integrity .
Relevant data indicate that Plantaricin W maintains its antimicrobial properties even after exposure to high temperatures (up to boiling point) for short durations .
Plantaricin W has significant potential applications in various fields:
Research continues into optimizing its production and application methods to enhance its efficacy in food safety and preservation contexts .
Plantaricin W (Plw) is a two-peptide lantibiotic belonging to Class I bacteriocins, characterized by post-translational modifications that introduce lanthionine (Lan) and β-methyllanthionine (MeLan) residues. These thioether bridges form unique ring structures essential for its antimicrobial function. With a molecular weight below 5 kDa, Plw is heat-stable and membrane-active, differentiating it from non-modified Class II bacteriocins [2] [10]. It shares structural homology with lacticin 3147 and staphylococcin C55, forming a distinct subgroup defined by a conserved bridging pattern: each peptide contains a central lanthionine and two C-terminal thioether rings (Figure 1A) [2]. This architecture enables synergistic pore formation in target membranes.
Table 1: Key Characteristics of Plantaricin W Peptides
Peptide | Length (AA) | Modified Residues | Key Features |
---|---|---|---|
Plwα | 29 | 1 Lan, 2 MeLan | 2 unmodified Cys, 1 Ser |
Plwβ | 32 | 1 Lan, 2 MeLan | 1 unmodified Cys |
Plw was first purified and characterized in 2001 from Lactobacillus plantarum strains isolated from fermented foods. Notably, strain U10—isolated from Indonesian "tempoyak" (fermented durian)—harbors the plnW gene encoding a 25.3 kDa immunity protein critical for self-protection [6]. The bacteriocin operon is often plasmid-encoded, as confirmed by hybridisation studies showing its location on pLL441-1 in L. plantarum LL441 [8]. Genetic heterogeneity exists: the plnW locus in strain U10 differs from other plantaricin clusters (e.g., plnEF or plnJK), explaining strain-specific production yields and antimicrobial spectra [6] [8]. Optimal biosynthesis occurs at 30°C and neutral pH, regulated by quorum-sensing mechanisms that trigger production at high cell densities [3].
As an interference competition molecule, Plw expands the ecological niche of its producer by inhibiting phylogenetically related bacteria. Its synergistic activity (up to 1,000-fold enhancement when Plwα and Plwβ combine) disrupts competitors' membrane integrity, causing potassium leakage and depolarization [2] [9]. This is particularly advantageous in nutrient-rich, polymicrobial environments like fermented foods or the gastrointestinal tract, where resource limitation intensifies competition. Plw producers coexist with other bacteriocinogenic strains through immunity proteins (e.g., PlnW) that bind membrane targets and prevent self-inhibition [6]. Ecologically, Plw contributes to microbial diversity by suppressing dominant species, facilitating coexistence in biofilms or food matrices [9] [10].
Table 2: Genetic Organization of Plantaricin W Biosynthesis Cluster
Gene | Function | Location |
---|---|---|
plnC | Precursor peptide (leader + core) | Plasmid (pLL441-1) |
lanM | Modification enzyme (dehydration/cyclization) | Chromosome/plasmid |
abcT | ABC transporter (export/immunity) | Plasmid |
plnW | Immunity protein | Plasmid |
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